molecular formula C9H7NO3S B1267729 2-(Benzo[d]thiazol-2-yloxy)acetic acid CAS No. 2875-32-3

2-(Benzo[d]thiazol-2-yloxy)acetic acid

Cat. No. B1267729
CAS RN: 2875-32-3
M. Wt: 209.22 g/mol
InChI Key: OPQIOIYLAKHILI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 2-(Benzo[d]thiazol-2-yloxy)acetic acid, involves various chemical reactions and conditions. For instance, one study describes the synthesis and characterization of a benzo[d]thiazole derivative through condensation reactions under optimized conditions, yielding the compound with high purity and structural confirmation through spectroscopic methods (Yin Shu-mei, 2006).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for understanding their chemical behavior and potential applications. Studies employing X-ray diffraction, FT-IR, NMR, and UV–Vis spectroscopies have provided detailed insights into their molecular geometry, vibrational modes, and electronic structure. For example, a detailed structural analysis using density functional theory (DFT) and experimental methods was performed on a related compound, revealing the optimized molecular parameters and the behavior of the material under varying temperatures (Ersin Inkaya, 2018).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a range of chemical reactions, forming various structurally diverse compounds. Their reactivity is influenced by the substituents on the benzothiazole ring and the presence of functional groups. Studies have documented the synthesis of numerous derivatives through reactions such as condensation, reduction, and cyclization, which are essential for generating compounds with specific desired properties (M. Yıldız et al., 2010).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including melting points, solubility, and thermal behavior, are important for their practical applications. These properties are determined by their molecular structure and can be studied using techniques like TG/DTA thermogram. Such analyses help in understanding the stability and suitability of these compounds for various applications (Ersin Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are key to their reactivity and biological activity. These include acidity/basicity, electrophilic/nucleophilic properties, and the ability to form hydrogen bonds and other non-covalent interactions. Studies on the hydrogen bonding and photophysical properties of benzothiazole derivatives offer insights into their potential applications in materials science and biology (Umamahesh Balijapalli et al., 2017).

Scientific Research Applications

Antitubercular and Antidepressant Activities

2-(Benzo[d]thiazol-2-yloxy)acetic acid derivatives have been explored for their antitubercular and antidepressant activities. Tricyclic and bicyclic fused thiazole-2-acetic acid derivatives exhibit antitubercular properties, and some of them also display antidepressant activity. Specifically, compounds like thiazolo[3,2-a]benzimidazole-2-acetic acid derivatives have shown significant antimetastatic activity against Lewis lung tumor in mice (Bell & Wei, 1976).

Antimicrobial Effects

A series of benzfused heterocyclic derivatives, including amide conjugates of 2-(benzo[d]thiazol-2-ylthio)acetic acid, have been synthesized and screened for their antimicrobial properties, particularly against Mycobacterium tuberculosis H37Rv strain. Certain compounds within this series have demonstrated promising antitubercular activity (Mir et al., 2014).

Synthesis of Sulfonyl Derivatives

New series of benzothiazole-2-thiol derivatives, including sulfonyl derivatives, have been synthesized and evaluated for potential biological activity. These derivatives have been prepared through reactions involving nucleophilic substitution and oxidation processes (Abbas, 2015).

Anticancer Potential

Compounds derived from 2-(Benzo[d]thiazol-2-yloxy)acetic acid have been investigated for their potential anticancer properties. Novel benzothiazole β-lactam conjugates, synthesized from (benzo[d]thiazol-2-yl)phenoxyacetic acid, have shown moderate antimicrobial activities and promising antimalarial data, suggesting their potential as medicines (Alborz et al., 2018).

Photophysical Properties

The photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides have been studied, revealing distinct hydrogen bond associations characteristic to the substituents in the benzothiazole moiety. These studies help understand the molecular assemblies and interactions in these compounds (Balijapalli et al., 2017).

Future Directions

The future directions for the study of “2-(Benzo[d]thiazol-2-yloxy)acetic acid” could involve further exploration of its synthesis methods , investigation of its potential biological activities , and study of its physical and chemical properties .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQIOIYLAKHILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287916
Record name 2-(Benzo[d]thiazol-2-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-yloxy)acetic acid

CAS RN

2875-32-3
Record name 2875-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzo[d]thiazol-2-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 60 (1.32 g, 5.6 mmol) in MeOH was added NaOH (3M, 75 mL, 0.22 mol) dropwise. The mixture was stirred at room temperature over night. It was then cooled in an ice-water bath and acidified to pH<2 with HCl (2N). The mixture was then extracted with CHCl3 (3×). The combined organic layers were dried over Na2SO4 and concentrated in vacuum to yield 61 as a white solid (1.0 g, 86%).
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1.32 g
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75 mL
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Yield
86%

Synthesis routes and methods II

Procedure details

The mixture of 2-benzothiazolol (320 mg, 2.1 mmol), potassium carbonate (910 mg, 6.6 mmol), ethyl bromoacetate (500 mg, 3.0 mmol) and acetone (25 ml) was refluxed for 15 h. After cooling, the mixture was filtered to remove potassium carbonate. The filtrate was concentrated under reduced pressure. To this residue, 10 ml of dioxane and 14 ml 5% sodium hydroxide solution were added. After the mixture was stirred at room temperature overnight, it was acidified with hydrochloric acid to pH 1, and then extracted three times with ethyl acetate (20 ml each). Organic phases were combined, washed with water and brine, dried over magnesium sulfate, filtered, and then evaporated in vacuo. The residue was recrystallized from ethanol and petroleum ether to give 290 mg benzothiazole-2-oxyacetic acid as white crystals, mp 168-170° C.
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320 mg
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910 mg
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500 mg
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25 mL
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